molecular formula C19H16N2OS B5772728 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine

2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine

Cat. No. B5772728
M. Wt: 320.4 g/mol
InChI Key: QSYKGRHTBNTNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine, also known as MTA, is a benzoxazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies have suggested that 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine exerts its biological activities by modulating various signaling pathways. For example, 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various pathological conditions, including inflammation and cancer. 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Furthermore, 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. Furthermore, 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine in lab experiments. For example, the exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Furthermore, the potential toxicity of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine in vivo has not been fully evaluated, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine and identifying its molecular targets. Finally, further studies are needed to evaluate the potential toxicity of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine in vivo and its potential therapeutic applications.

Synthesis Methods

2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can be synthesized using a multistep reaction process. The first step involves the condensation of 2-amino-5-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenyl)-3-(2-hydroxyphenyl)propanoic acid. The acid is then converted to its acid chloride derivative and reacted with thienylmethylamine to form the corresponding amide. Finally, the amide is cyclized with phosphorous oxychloride to form 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine.

Scientific Research Applications

2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has shown promising anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYKGRHTBNTNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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